2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, a cyclohexylcarbonyl group, and a 4-methylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, including the formation of the indole ring and the subsequent attachment of the cyclohexylcarbonyl and 4-methylphenylacetamide groups. One common synthetic route involves the condensation of 1H-indole-3-carbaldehyde with cyclohexylcarbonyl chloride, followed by the reaction with 4-methylphenylacetamide under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with biological targets.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide can be compared with other indole derivatives, such as:
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity.
3-(2-(cyclohexylcarbonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[3-(cyclohexanecarbonyl)indol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O2/c1-17-11-13-19(14-12-17)25-23(27)16-26-15-21(20-9-5-6-10-22(20)26)24(28)18-7-3-2-4-8-18/h5-6,9-15,18H,2-4,7-8,16H2,1H3,(H,25,27) |
InChI Key |
ILHKQPNRXZKORX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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